molecular formula C10H13NO3 B1680421 Metirosine CAS No. 658-48-0

Metirosine

Cat. No.: B1680421
CAS No.: 658-48-0
M. Wt: 195.21 g/mol
InChI Key: NHTGHBARYWONDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemetyrosine, also known as D,L-alpha-metyrosine, is a chemically modified racemic amino acid. It is a clinical-stage compound with broad anticancer activity. Racemetyrosine is used in various therapeutic applications, particularly in oncology, where it disrupts cancer cell metabolism .

Mechanism of Action

Target of Action

Racemetirosine primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, which are hormones produced by the adrenal glands and are involved in the body’s response to stress .

Mode of Action

Racethis compound acts as an inhibitor of tyrosine 3-monooxygenase . By inhibiting this enzyme, it consequently reduces the synthesis of catecholamines . This interaction with its target leads to a decrease in the production of these hormones, which can have significant effects on the body’s physiological responses .

Biochemical Pathways

The primary biochemical pathway affected by Racethis compound is the catecholamine biosynthetic pathway . By inhibiting tyrosine 3-monooxygenase, Racethis compound disrupts the normal production of catecholamines, leading to downstream effects on various physiological processes that these hormones regulate .

Pharmacokinetics

It is known to be orally active and is absorbed well after oral ingestion . Its bioavailability is high, and single-dose studies have shown that a 1,000 mg dose results in Racethis compound levels in the plasma of 12-14 μg/mL after 1 to 3 hours of ingestion .

Result of Action

The inhibition of catecholamine synthesis by Racethis compound can lead to a reduction in the symptoms of catecholamine excess, such as hypertensive episodes . It is effective in controlling these symptoms at dosages of 600 to 3500mg daily . This makes it a potential therapeutic agent for conditions like pheochromocytoma, a rare tumor of the adrenal glands that can lead to excessive production of catecholamines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Racemetyrosine is synthesized through a series of chemical reactions involving the modification of the amino acid tyrosine. The synthetic route typically involves the racemization of tyrosine to produce a mixture of D- and L- forms. The reaction conditions include the use of specific catalysts and solvents to facilitate the racemization process .

Industrial Production Methods: Industrial production of racemetyrosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the desired racemic mixture .

Chemical Reactions Analysis

Types of Reactions: Racemetyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted racemetyrosine compounds .

Scientific Research Applications

Clinical Applications

1. Treatment of Pheochromocytoma

Metirosine is primarily utilized in clinical settings to manage symptoms associated with pheochromocytoma. It functions as a tyrosine hydroxylase inhibitor, effectively reducing catecholamine production by 35% to 80% in treated patients. The administration of metyrosine can alleviate symptoms such as hypertension, tachycardia, and headaches associated with catecholamine excess .

2. Preoperative Management

Metyrosine is often administered preoperatively to stabilize patients before surgical resection of pheochromocytomas. A study involving ten patients demonstrated that urinary catecholamine metabolite levels significantly decreased following metyrosine administration, leading to improved surgical outcomes and reduced intraoperative complications .

3. Adjunct Therapy for Other Conditions

Recent studies have explored the use of metyrosine beyond pheochromocytoma. For instance, it has been investigated as a potential treatment for psychosis associated with velocardiofacial syndrome (VCFS), where traditional antipsychotic treatments failed . Additionally, it has shown promise in managing symptoms related to dopamine dysregulation disorders due to its ability to deplete catecholamines in the central nervous system .

Case Studies and Research Findings

1. Efficacy in Pheochromocytoma Patients

A retrospective cohort study evaluated ten patients undergoing surgery for pheochromocytoma/paraganglioma who received metyrosine post-alpha-blocker therapy. Results indicated significant reductions in both systolic and diastolic blood pressure post-treatment, alongside improvements in insulin sensitivity and hormonal balance (increased prolactin and thyroid-stimulating hormone levels) following metyrosine administration .

2. Long-term Use and Outcomes

In a systematic review assessing long-term outcomes for patients treated with metyrosine for pheochromocytoma, it was found that approximately 61.5% reported symptomatic improvement related to catecholamine excess after treatment. Notably, some patients experienced normalization of urinary catecholamine levels following prolonged metyrosine use .

Summary Table of Clinical Findings

StudyPatient GroupMetyrosine DosageKey Findings
Study 110 patients with pheochromocytomaMedian 750 mg/daySignificant decrease in urinary catecholamines; improved blood pressure control
Study 2141 encounters over 15 yearsMean 1028 mg/day61.5% reported symptom improvement; normalization in some urinary levels
Study 3VCFS-associated psychosis caseNot specifiedPositive response where traditional antipsychotics failed

Comparison with Similar Compounds

Comparison: Racemetyrosine is unique in its dual form (D- and L- forms) and its specific application in oncology. Unlike metyrosine, which is primarily used for controlling sympathetic stimulation, racemetyrosine has broader anticancer applications. Compared to tyrosine and phenylalanine, racemetyrosine is chemically modified to enhance its therapeutic effects .

Biological Activity

Metirosine, also known as alpha-methyltyrosine, is a compound primarily recognized for its role as a tyrosine hydroxylase inhibitor , impacting catecholamine biosynthesis. This article explores its biological activity, focusing on its biochemical effects, therapeutic applications, and relevant research findings.

This compound inhibits the enzyme tyrosine hydroxylase , which is crucial for the conversion of tyrosine to L-DOPA, the precursor of dopamine and subsequently norepinephrine and epinephrine. By inhibiting this enzyme, metyrosine effectively reduces the synthesis of catecholamines, which has significant implications in various medical conditions, particularly those involving catecholamine excess.

Therapeutic Uses

  • Pheochromocytoma and Paraganglioma :
    • Metyrosine is primarily used in patients with pheochromocytoma (PPGL), a tumor that secretes excess catecholamines. It is often administered preoperatively to manage hypertensive crises and reduce intraoperative hemodynamic instability.
    • In a study involving 141 patients treated with metyrosine, significant improvements were noted in hypertensive episodes and overall symptomatology related to catecholamine excess .
  • Psychiatric Disorders :
    • Research has investigated the use of metyrosine in chronic schizophrenia, where it was hypothesized to reduce dopaminergic activity. However, clinical trials showed no significant improvement in psychiatric symptoms despite measurable biochemical changes .
  • Ovarian Ischemia-Reperfusion Injury :
    • Recent studies indicate that metyrosine may protect ovarian tissues from oxidative damage during ischemia-reperfusion injury. In rat models, treatment with metyrosine resulted in lower levels of malondialdehyde (MDA) and cyclo-oxygenase-2 (COX-2), alongside higher levels of total glutathione (tGSH) and superoxide dismutase (SOD), suggesting its potential as a protective agent against oxidative stress .

Case Studies

  • Pheochromocytoma Management : A review highlighted that patients receiving metyrosine before surgical resection showed decreased intraoperative hemodynamic variability compared to those treated with phenoxybenzamine alone. The incidence of new arrhythmias was also notably lower in the metyrosine group (2.1% vs. 15.6%) .
  • Psychiatric Applications : In a clinical trial for schizophrenia treatment, while metyrosine inhibited dopamine synthesis effectively, it did not translate into clinical improvement, raising questions about its therapeutic efficacy in psychiatric disorders .

Biochemical Studies

Study FocusKey Findings
Ovarian I/R InjuryMetyrosine reduced oxidative damage markers (MDA, COX-2) and increased antioxidants (tGSH, SOD) .
Pheochromocytoma ManagementImproved intraoperative outcomes; reduced hypertensive episodes and arrhythmias .
Chronic SchizophreniaNo clinical improvement observed despite inhibition of dopamine synthesis .

Properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTGHBARYWONDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859529
Record name alpha-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-48-0, 620-30-4
Record name α-Methyl-p-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racemetirosine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racemetyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16306
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyrosine, .alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Racemetirosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RACEMETYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metirosine
Reactant of Route 2
Reactant of Route 2
Metirosine
Reactant of Route 3
Metirosine
Reactant of Route 4
Reactant of Route 4
Metirosine
Reactant of Route 5
Metirosine
Reactant of Route 6
Metirosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.